N,N-diallyl-2,5-dimethyl-3-furamide

Description

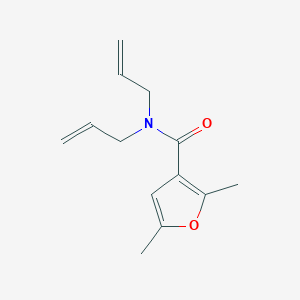

N,N-Diallyl-2,5-dimethyl-3-furamide is a furamide derivative characterized by a furan ring substituted with methyl groups at positions 2 and 5, along with diallyl amine groups at the nitrogen atom of the amide moiety. The diallyl groups may enhance lipophilicity and reactivity, influencing bioavailability and interaction with biological targets .

Properties

IUPAC Name |

2,5-dimethyl-N,N-bis(prop-2-enyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-5-7-14(8-6-2)13(15)12-9-10(3)16-11(12)4/h5-6,9H,1-2,7-8H2,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVLTRHJSHFPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-Cyclohexyl-N-Methoxy-2,5-Dimethyl-3-Furamide

This compound shares the 2,5-dimethyl-furamide core but substitutes the diallyl groups with cyclohexyl and methoxy substituents. Key differences include:

- Bioactivity : Methoxy groups may alter electronic effects, impacting binding affinity to target proteins.

- Applications: No direct data on its use, but structural similarity suggests possible safener or agrochemical roles .

N,N-Diallyl-2,2-Dichloroacetamide

- Structure : Contains a dichloroacetamide backbone with diallyl groups.

- Bioactivity : Demonstrates high binding affinity in maize seedlings (IC₅₀ = 0.01 pM), correlating with safener efficacy against thiocarbamate herbicides .

- Mechanism : Competes with herbicides like alachlor for binding sites, enhancing crop tolerance .

Functional Comparison with Herbicide Safeners

Dichloroacetamide Safeners (e.g., R25788)

N,N-Diallyl-2,5-Dimethyl-3-Furamide

- Structural Advantages : The dimethyl-furan core could improve metabolic stability in plants compared to linear acetamides.

Data Table: Key Properties of Compared Compounds

Research Implications and Gaps

- Structural Insights : Diallyl groups in this compound may offer steric advantages over bulkier cyclohexyl analogs, but experimental validation is needed.

- Synthetic Routes : Analogous to 3-chloro-N-phenyl-phthalimide synthesis, high-purity preparation methods must be optimized for reliable bioactivity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.